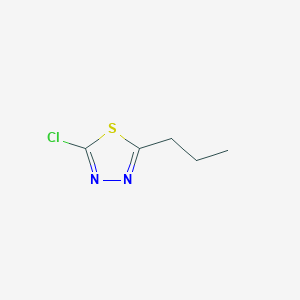
2-Chloro-5-propyl-1,3,4-thiadiazole
Overview
Description
2-Chloro-5-propyl-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family. This compound is a colorless, crystalline solid that has a melting point of 160-162°C and a boiling point of 302°C. It is a reactive chemical, and has been used in the synthesis of a variety of organic compounds. It has been used in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used as a reagent in organic synthesis.
Scientific Research Applications
Corrosion Inhibition
2-Chloro-5-propyl-1,3,4-thiadiazole and its derivatives have been investigated for their properties as corrosion inhibitors. A study revealed that certain 1,3,4-thiadiazoles are effective in inhibiting the corrosion of mild steel in hydrochloric acid environments (Bentiss et al., 2007). Additionally, another study focused on a new 1,3,4-thiadiazole derivative, the 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, as a corrosion inhibitor for mild steel in acidic environments, demonstrating significant protection (Attou et al., 2020).
Fungicidal Activity
Research on 2-alkyl (alkythio)-5-((4-chloro)-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3, 4-oxadiazoles (thiadiazoles) revealed their potential as fungicides. These compounds, including derivatives of 1,3,4-thiadiazole, showed effectiveness against rice sheath blight, a major disease in rice cultivation in China (Chen et al., 2000).
Antitrypanosomal Activity
A novel 1,3,4-thiadiazole compound exhibited significant antitrypanosomal potency. This study synthesized new derivatives and tested them against T. brucei gambience, indicating the potential of these compounds in treating trypanosomiasis (Lelyukh et al., 2023).
Synthesis and Characterization
Research on the synthesis and characterization of 1,3,4-thiadiazole derivatives has been prominent, with studies focusing on their potential applications in various fields. For instance, a study on the synthesis of 5-aryl/heterylidene substituted 2-imino-4-thiazolidinones possessing 1,3,4-thiadiazole moiety explored their potential in various applications (Makwane et al., 2018).
Electrochemical and Quantum Chemical Studies
Electrochemical and quantum chemical studies on new thiadiazole derivatives have been conducted to understand their interaction and efficiency in various chemical environments. Such studies are crucial in predicting the performance of these compounds in practical applications (Kaya et al., 2016).
Anticancer Agents
The derivatives of 1,3,4-thiadiazole have shown potential as anticancer agents. Various compounds containing the thiadiazole ring have been synthesized and evaluated for their efficacy against cancer cell lines, highlighting the therapeutic potential of these compounds (Gomha et al., 2017).
Antimicrobial Activity
Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activity, indicating their potential as potent antimicrobial agents. This includes studies on condensed heterocyclic 1,3,4-thiadiazole derivatives (Swamy et al., 2006).
properties
IUPAC Name |
2-chloro-5-propyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXYWUVJISBEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-propyl-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




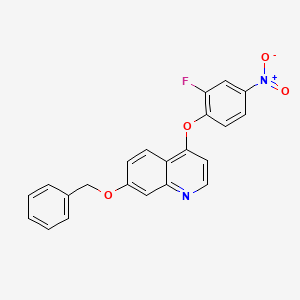
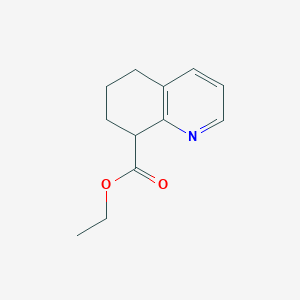
![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)
![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)
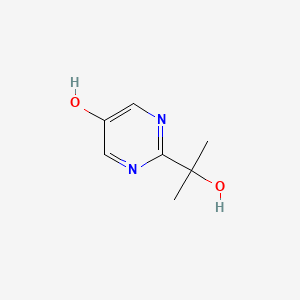

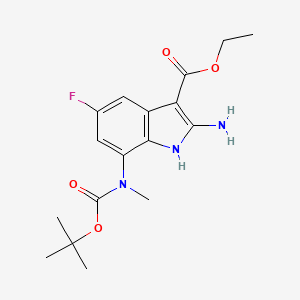
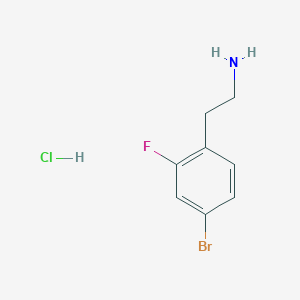
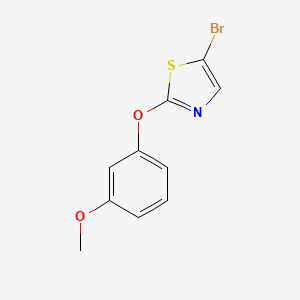
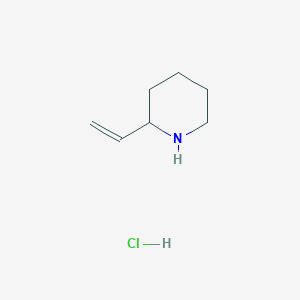
![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)
